

# In-Depth Technical Guide: Crystal Structure Analysis of Bromothiazole Derivatives

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## Compound of Interest

**Compound Name:** *Ethyl 5-amino-2-bromothiazole-4-carboxylate*

**Cat. No.:** B594491

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Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "**Ethyl 5-amino-2-bromothiazole-4-carboxylate**". To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of a closely related and structurally significant compound, 2,4-Diacetyl-5-bromothiazole, based on published crystallographic data. This information serves as a representative example of the experimental protocols and data presentation expected in the crystallographic analysis of substituted bromothiazole compounds.

## Introduction

Substituted thiiazoles are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of these molecules, offering precise insights into bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of 2,4-Diacetyl-5-bromothiazole, a substituted bromothiazole, to illustrate the key experimental and analytical procedures.

## Physicochemical Properties

A summary of the key physicochemical properties of the related compound, 2,4-Diacetyl-5-bromothiazole, is presented below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> S
Molecular Weight	248.09 g/mol
Crystal System	Triclinic
Space Group	P-1

## Crystallographic Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for 2,4-Diacetyl-5-bromothiazole.[\[1\]](#)

Parameter	Value
Crystal Data	
Empirical formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> S
Formula weight	248.09
Temperature	93(2) K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	a = 4.040(2) Å, α = 96.191(17)°
	b = 8.254(5) Å, β = 93.865(16)°
	c = 13.208(8) Å, γ = 94.067(11)°
Volume	433.8(4) Å <sup>3</sup>
Z	2
Calculated density	1.892 Mg/m <sup>3</sup>
Absorption coefficient	5.556 mm <sup>-1</sup>
F(000)	244
Data Collection	
Crystal size	0.15 x 0.10 x 0.05 mm
Theta range for data collection	3.93 to 25.00°
Index ranges	-4≤h≤4, -9≤k≤9, -15≤l≤15
Reflections collected	6521
Independent reflections	1573 [R(int) = 0.0940]
Completeness to theta = 25.00°	99.8 %
Refinement	

Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1573 / 0 / 118
Goodness-of-fit on F <sup>2</sup>	1.030
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.0543, wR2 = 0.1367
R indices (all data)	R1 = 0.0564, wR2 = 0.1374
Largest diff. peak and hole	1.944 and -1.351 e. $\text{\AA}^{-3}$

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of 2,4-Diacetyl-5-bromothiazole is achieved through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol.

### X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data for 2,4-Diacetyl-5-bromothiazole was collected at a low temperature (93 K) to minimize thermal vibrations. The diffractometer is equipped with a Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction images are collected as the crystal is rotated.

### Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

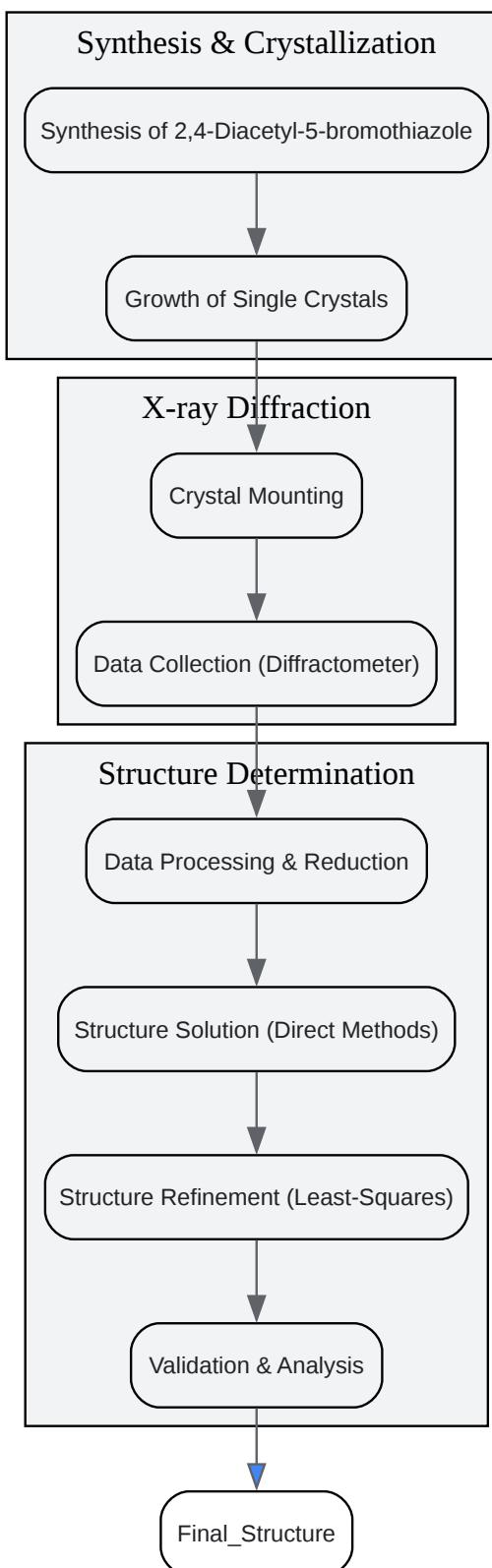
### Molecular and Crystal Structure Description

The crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a planar thiazole ring. The molecule exhibits intramolecular halogen bonding between the bromine atom and the oxygen of the acetyl group at the 4-position. In the crystal lattice, molecules are linked by

intermolecular halogen bonds involving the bromine atom and the oxygen of the acetyl group at the 2-position of an adjacent molecule, forming chains.

## Visualizations

### Experimental Workflow for Crystal Structure Analysis



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Caption: Workflow for single-crystal X-ray analysis.

# Intermolecular Interactions in the Crystal Lattice



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Caption: Halogen bonding between adjacent molecules.

## Conclusion

While the specific crystal structure of "**Ethyl 5-amino-2-bromothiazole-4-carboxylate**" remains to be determined and reported in the public domain, the analysis of the closely related compound, 2,4-Diacetyl-5-bromothiazole, provides a valuable framework for understanding the structural characteristics of this class of molecules. The detailed experimental protocols and the nature of the crystallographic data presented herein serve as a comprehensive guide for researchers and scientists engaged in the structural elucidation of novel thiazole derivatives for drug discovery and development. The presence of halogen bonding in the example structure highlights the importance of such interactions in the solid-state packing of brominated organic molecules.

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## References

- 1. researchgate.net [researchgate.net]
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